2-Bromo-4-chlorodibenzo[b,d]furan

Chemoselective cross-coupling Sequential Suzuki-Miyaura Bond dissociation energy

2-Bromo-4-chlorodibenzo[b,d]furan (CAS 1960445-63-9; C₁₂H₆BrClO; MW 281.53) is a regiospecifically substituted dibenzofuran derivative bearing bromine at the 2-position and chlorine at the 4-position on the fused aromatic scaffold. This dihalogenated heterocycle is primarily employed as a synthetic intermediate in the construction of organic light-emitting diode (OLED) materials, where the rigid, planar dibenzofuran core provides thermal stability and the two electronically distinct halogen substituents serve as orthogonally addressable cross-coupling handles.

Molecular Formula C12H6BrClO
Molecular Weight 281.53 g/mol
Cat. No. B11756865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-chlorodibenzo[b,d]furan
Molecular FormulaC12H6BrClO
Molecular Weight281.53 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(O2)C(=CC(=C3)Br)Cl
InChIInChI=1S/C12H6BrClO/c13-7-5-9-8-3-1-2-4-11(8)15-12(9)10(14)6-7/h1-6H
InChIKeyXUNBPIYBJQJLTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4-chlorodibenzo[b,d]furan: A Dual-Halogenated OLED Intermediate & Cross-Coupling Building Block


2-Bromo-4-chlorodibenzo[b,d]furan (CAS 1960445-63-9; C₁₂H₆BrClO; MW 281.53) is a regiospecifically substituted dibenzofuran derivative bearing bromine at the 2-position and chlorine at the 4-position on the fused aromatic scaffold . This dihalogenated heterocycle is primarily employed as a synthetic intermediate in the construction of organic light-emitting diode (OLED) materials, where the rigid, planar dibenzofuran core provides thermal stability and the two electronically distinct halogen substituents serve as orthogonally addressable cross-coupling handles . The compound is supplied at research-grade purity (≥98%) and is classified as a laboratory chemical for further manufacturing use only .

Why 2-Bromo-4-chlorodibenzo[b,d]furan Cannot Be Replaced by Generic Dihalodibenzofurans


Dihalogenated dibenzofurans with identical halogen content but differing substitution patterns exhibit distinct physical properties, electronic structures, and cross-coupling reactivities. For example, the boiling point of 2,4-dibromodibenzo[b,d]furan (391.4 °C) exceeds that of the mixed bromo-chloro analog (373.1 °C) by approximately 18 °C , while the mono-bromo analog 2-bromodibenzo[b,d]furan boils at 343.8 °C . These differences reflect altered intermolecular interactions that directly affect purification protocols (distillation, sublimation) and formulation processing. Furthermore, the differential reactivity of C–Br (bond energy ~285 kJ/mol) versus C–Cl (bond energy ~327 kJ/mol) bonds at specific ring positions governs chemoselectivity in sequential cross-coupling [1], meaning that a regioisomer with swapped halogen positions—or a symmetrically dihalogenated analog—cannot replicate the same reaction sequence without compromising yield or selectivity. Consequently, procurement of the precise 2-bromo-4-chloro regioisomer is mandatory for reproducible synthetic routes in OLED material development.

Quantitative Differentiation Evidence for 2-Bromo-4-chlorodibenzo[b,d]furan Versus Closest Analogs


Differential C–Br vs. C–Cl Bond Reactivity Enables Sequential Cross-Coupling Selectivity

The intrinsic bond dissociation energies of the carbon–halogen bonds in 2-bromo-4-chlorodibenzo[b,d]furan—C–Br at ≈285 kJ/mol and C–Cl at ≈327 kJ/mol—establish a thermodynamic basis for chemoselective oxidative addition [1]. In palladium-catalyzed cross-coupling, the weaker C–Br bond undergoes preferential activation, permitting the sequential introduction of two distinct aryl/heteroaryl groups at the 2- and 4-positions without requiring protecting-group strategies. In contrast, the symmetrically dibrominated analog 2,4-dibromodibenzo[b,d]furan contains two C–Br bonds of comparable reactivity (both ≈285 kJ/mol), offering no inherent selectivity for mono-functionalization and thus increasing the risk of statistical mixtures in the absence of carefully controlled stoichiometry [1][2].

Chemoselective cross-coupling Sequential Suzuki-Miyaura Bond dissociation energy Synthetic methodology

Boiling Point Differentiation Enables Optimized Purification by Distillation

The calculated normal boiling point of 2-bromo-4-chlorodibenzo[b,d]furan is 373.1±22.0 °C at 760 mmHg . This value lies intermediate between the mono-bromo analog 2-bromodibenzo[b,d]furan (343.8±15.0 °C) and the dibromo analog 2,4-dibromodibenzo[b,d]furan (391.4±22.0 °C) . The approximately 29 °C elevation relative to the mono-bromo compound reflects the additional chlorine substituent, while the approximately 18 °C depression relative to the dibromo species arises from the lower molecular weight and weaker halogen-mediated intermolecular forces of a bromo-chloro vs. bromo-bromo substitution pattern .

Physical property Boiling point Distillation Purification

LogP Differentiation Guides Solvent Extraction and Chromatographic Method Development

The computed octanol-water partition coefficient (LogP) of 2-bromo-4-chlorodibenzo[b,d]furan is 5.0019 . Compared with the mono-bromo analog 2-bromodibenzo[b,d]furan (XLogP3 = 4.8 [1]) and the dibromo analog 2,4-dibromodibenzo[b,d]furan (LogP = 5.62 ), the target compound exhibits a hydrophobicity intermediate between the two. The increment of approximately +0.2 LogP units relative to the mono-bromo compound is attributable to the additional chlorine atom, while the −0.62 unit decrement versus the dibromo analog reflects the replacement of one bromine (more polarizable) with chlorine (less polarizable) .

LogP Hydrophobicity Solvent partitioning Chromatography

Regioisomeric Attachment at the 2-Position Favors Superior OLED Host Material Performance

In a systematic regioisomer study of dibenzofuran-based bipolar host materials for yellow phosphorescent OLEDs, the host incorporating the dibenzofuran-2-yl attachment point (CF-2-BzF) achieved the best device performance: maximum current efficiency of 77.2 cd A⁻¹, external quantum efficiency (EQE) of 25.3%, and CIE color coordinates of (0.50, 0.49) at 1000 cd m⁻² [1]. The other three regioisomeric hosts (CF-1-BzF, CF-3-BzF, CF-4-BzF) delivered comparatively lower efficiencies, demonstrating that the 2-position connectivity—precisely the site occupied by the reactive bromine atom in 2-bromo-4-chlorodibenzo[b,d]furan—is critical for optimizing charge balance and exciton recombination in the emissive layer [1].

OLED host materials Regioisomer effect Phosphorescent OLED External quantum efficiency

Asymmetric Electronic Modulation: Bromine vs. Chlorine Inductive Effects Fine-Tune Frontier Orbital Energies

On the dibenzofuran scaffold, the dual halogen substitution strategy is documented to selectively lower the LUMO energy level while minimizing perturbation of the HOMO, thereby narrowing the HOMO–LUMO gap and enhancing electron affinity . In 2-bromo-4-chlorodibenzo[b,d]furan, the bromine atom (stronger electron-withdrawing via polarizability) at the 2-position and the chlorine atom (stronger inductive –I effect) at the 4-position exert complementary electronic influences that cannot be replicated by a symmetrically dihalogenated analog (e.g., 2,4-dibromo or 2,4-dichloro). This asymmetric electronic tuning is particularly valuable for fine-adjusting the energy levels of the final OLED transport or host materials without necessitating additional synthetic steps [1].

HOMO-LUMO engineering Electron-withdrawing group Halogen inductive effect OLED charge transport

High-Value Application Scenarios Where 2-Bromo-4-chlorodibenzo[b,d]furan Delivers Measurable Advantage


Sequential Double Suzuki-Miyaura Cross-Coupling for Asymmetric OLED Host Material Libraries

The 42 kJ/mol difference between C–Br and C–Cl bond dissociation energies [1] enables a two-step, one-pot or sequential Suzuki coupling protocol: first, Pd-catalyzed coupling at the more reactive 2-position (C–Br) with an arylboronic acid to install an electron-donating carbazole or arylamine moiety; then, after optional intermediate purification, coupling at the 4-position (C–Cl) with an electron-deficient triazine or cyano-substituted arylboronic acid to introduce an electron-transporting group. This regiochemically controlled sequence directly yields asymmetric bipolar host materials analogous to the high-performance CF-2-BzF architecture, which achieved 25.3% EQE and 77.2 cd A⁻¹ in yellow PhOLEDs [2]. The use of the bromo-chloro building block eliminates the need for protecting-group strategies that would be required when starting from a symmetric dibromo or dichloro congener.

High-Vacuum Sublimation Purification of OLED-Grade Intermediates

With a boiling point of approximately 373 °C at atmospheric pressure [1], 2-bromo-4-chlorodibenzo[b,d]furan is amenable to high-vacuum sublimation—a standard industrial technique for achieving the >99.5% purity demanded by OLED device fabrication. The compound's boiling point is sufficiently low to allow sublimation at industrially accessible temperatures (typically 150–250 °C under high vacuum) without thermal decomposition, yet sufficiently high to avoid co-sublimation with lower-boiling monohalogenated impurities that may be present in crude reaction mixtures. This thermal window is tighter for the mono-bromo analog (boiling point ~344 °C), which may co-sublime with volatile organic residues, and for the dibromo analog (~391 °C), which requires more energy-intensive sublimation conditions.

Structure–Activity Relationship (SAR) Exploration of Dibenzofuran-Based Kinase Inhibitors

Although direct biological data for 2-bromo-4-chlorodibenzo[b,d]furan are limited, the dibenzofuran scaffold is a validated pharmacophore in kinase inhibition: cercosporamide-inspired dibenzo[b,d]furan derivatives have demonstrated potent dual Pim-1/2 and CLK1 inhibition with nanomolar IC₅₀ values and low micromolar anticancer activity against MV4-11 AML cells [1]. The 2-bromo-4-chloro substitution pattern provides two orthogonally addressable diversification points for systematic SAR exploration—the bromine for rapid Suzuki-based library generation at the 2-position, and the chlorine for subsequent nucleophilic aromatic substitution or Buchwald-Hartwig amination at the 4-position. This enables medicinal chemistry teams to efficiently probe both electronic and steric contributions to kinase binding affinity in a single synthetic sequence, a capability not afforded by symmetrically dihalogenated scaffolds.

Custom Synthesis of Functional Organic Materials Requiring Defined Halogen Stoichiometry

In the synthesis of π-conjugated polymers or small-molecule semiconductors where precise halogen stoichiometry governs molecular weight distribution and end-group fidelity, the defined 1:1 Br:Cl ratio of 2-bromo-4-chlorodibenzo[b,d]furan serves as an internal stoichiometric control. Unlike the use of 2,4-dibromodibenzo[b,d]furan—where both halogens are equally reactive and can lead to undesired di-coupling or cross-linking in polymerization reactions—the differential reactivity of Br vs. Cl enables controlled chain-growth polymerization or stepwise end-capping. This property is particularly relevant for the synthesis of dibenzofuran-containing donor-acceptor copolymers used in organic photovoltaics (OPV) and organic field-effect transistors (OFET).

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